molecular formula C13H22BrNO4 B13100883 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B13100883
M. Wt: 336.22 g/mol
InChI Key: BBRHUZYDBDFNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative designed for advanced pharmaceutical research and development. The molecule features a bromoethyl functional group at the 4-position of the pyrrolidine ring, making it a highly versatile alkyl halide intermediate for further synthetic elaboration. Its core structure is protected with Boc (tert-butyloxycarbonyl) and methyl ester groups, enhancing its stability and making it suitable for selective deprotection and stepwise synthesis. This compound serves as a critical synthetic building block, particularly in the construction of complex molecules. Its research value is significant in the field of medicinal chemistry, where it can be utilized to develop receptor-targeting ligands. For instance, structural analogs based on the pyrrolidine-1,2-dicarboxylate scaffold are extensively used in the synthesis of bitopic ligands for dopamine receptors (D2R and D3R) . The reactive bromoethyl side chain allows for facile functionalization via cross-coupling reactions or nucleophilic substitutions, enabling researchers to introduce diverse secondary binding fragments (SBFs) to explore structure-activity relationships (SAR) and optimize selectivity for specific biological targets . The precise stereochemistry of the pyrrolidine core is crucial for its biological activity and interaction with enzymes, as confirmed by spectroscopic and X-ray diffraction studies on similar compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H22BrNO4

Molecular Weight

336.22 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-8-9(5-6-14)7-10(15)11(16)18-4/h9-10H,5-8H2,1-4H3

InChI Key

BBRHUZYDBDFNTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CCBr

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate generally proceeds via nucleophilic substitution reactions starting from appropriately substituted pyrrolidine precursors. The key steps involve:

  • Formation of the pyrrolidine ring with the desired stereochemistry at positions 1 and 2.
  • Introduction of the tert-butyl and methyl ester groups at the 1- and 2-positions, respectively.
  • Alkylation at the 4-position of the pyrrolidine ring with a 2-bromoethyl substituent.

A representative synthetic route involves reacting 2-methylpyrrolidine with tert-butyl bromoacetate in the presence of a base such as triethylamine, typically in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions, often starting at 0°C to minimize side reactions, followed by gradual warming to room temperature to complete the reaction.

Detailed Preparation Method

Step Reagents & Conditions Description
1. Starting Material Preparation 2-methylpyrrolidine The chiral 2-methylpyrrolidine is used as the core scaffold.
2. Esterification tert-butyl bromoacetate, triethylamine, acetonitrile, 0°C to RT The nitrogen atom of the pyrrolidine ring is alkylated with tert-butyl bromoacetate, forming the tert-butyl ester at the 1-position. Triethylamine acts as a base to neutralize HBr formed.
3. Introduction of Methyl Ester Methyl chloroformate or methyl bromoacetate (alternative) The 2-position is esterified with a methyl group, often via reaction with methyl chloroformate or methyl bromoacetate under basic conditions.
4. Alkylation at 4-Position 2-bromoethyl bromide or ethyl bromoacetate, base, low temperature The 4-position of the pyrrolidine ring is functionalized with a 2-bromoethyl group through nucleophilic substitution, facilitated by base catalysis. Cooling to 0°C helps control regioselectivity and stereochemistry.
5. Purification Chromatography or recrystallization The crude product is purified to isolate the desired compound with high stereochemical purity.

This multi-step process allows for precise control over stereochemistry and functional group placement, crucial for the compound's reactivity and applications.

Reaction Conditions and Optimization

  • Solvent Choice: Acetonitrile is preferred due to its polarity and ability to dissolve both organic and inorganic reagents, enhancing reaction rates.
  • Base Selection: Triethylamine is commonly used for its moderate basicity and ability to scavenge acidic by-products without nucleophilic interference.
  • Temperature Control: Initial cooling to 0°C reduces side reactions and favors selective alkylation, followed by warming to complete the reaction.
  • Stoichiometry: Slight excess of alkylating agents ensures complete conversion of starting materials.
  • Time: Reaction times vary from 2 to 24 hours depending on scale and reagent reactivity.

Research Findings on Preparation

  • The stereochemical integrity of the pyrrolidine ring is maintained throughout the synthesis by using chiral starting materials and mild reaction conditions.
  • The bromoethyl group at the 4-position is introduced via nucleophilic substitution, which is efficient and yields high regioselectivity.
  • Ester groups at positions 1 and 2 provide steric protection and modulate the compound's reactivity, as confirmed by NMR and chromatographic analysis.
  • The method is scalable and reproducible, suitable for producing gram to kilogram quantities for research purposes.

Data Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value Method/Source
Molecular Formula C13H22BrNO4 Calculated
Molecular Weight 336.22 g/mol Calculated
Boiling Point ~300 °C (decomposes) Experimental/Predicted
Density ~1.3 g/cm³ Predicted
pKa (acid dissociation) ~ -3.7 (predicted) Computational
Purity after synthesis >95% (by HPLC) Experimental

Summary of Key Research Articles and Patents

  • Research articles emphasize the importance of controlling stereochemistry during the alkylation steps to maintain biological activity and reactivity.
  • Patents describe variations of the alkylation step using different alkyl halides and bases to optimize yield and purity.
  • Studies using NMR, IR, and mass spectrometry confirm the successful introduction of the bromoethyl group and ester functionalities without ring opening or rearrangement.
  • Modifications to the ester groups (e.g., changing tert-butyl to other protecting groups) have been explored to tune solubility and reactivity.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the ester groups can yield alcohol derivatives. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Stereochemical Considerations

The (2S,4R) configuration dominates in these compounds, as seen in crystallography studies () and chiral HPLC analyses (). This stereochemistry is crucial for maintaining enantioselectivity in asymmetric catalysis and ensuring correct binding orientations in bioactive molecules .

Biological Activity

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate, with the CAS number 1956310-96-5, is a synthetic organic compound characterized by its unique pyrrolidine structure. The presence of the tert-butyl group and the bromoethyl substituent enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₃H₂₂BrNO₄
  • Molecular Weight : 336.22 g/mol
  • Density : Approximately 1.3 g/cm³
  • Boiling Point : ~300 °C
  • Flash Point : ~135 °C

These properties indicate that the compound is stable under normal conditions but requires careful handling due to its flammability.

The bromomethyl group may enhance the compound's reactivity towards nucleophiles in biological systems, potentially influencing various pathways:

  • Anti-inflammatory Effects : Similar pyrrolidine derivatives have shown promise in reducing inflammation.
  • Analgesic Properties : The compound may interact with pain pathways, offering potential analgesic effects.

Structure-Activity Relationship (SAR)

Research into pyrrolidine derivatives indicates that modifications to the structure can significantly affect biological activity. For instance, the introduction of halogen groups like bromine can enhance lipophilicity and improve binding affinity to biological targets.

Compound NameCAS NumberBiological Activity
1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate145681-01-2Potential anti-inflammatory
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylateNot specifiedAnalgesic properties observed

Interaction Studies

Investigations into the interaction of similar compounds with various biological targets suggest that they may act as enzyme inhibitors or receptor modulators. For example, studies have shown that pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Synthesis and Modification

The synthesis of 1-tert-butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions that allow for structural modifications. These modifications can be tailored to enhance specific biological activities or target particular pathways.

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